Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1219967-19-7
VCID: VC2685437
InChI: InChI=1S/C14H20N2O3/c1-2-19-14(18)10-3-4-13(12(15)9-10)16-7-5-11(17)6-8-16/h3-4,9,11,17H,2,5-8,15H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate

CAS No.: 1219967-19-7

Cat. No.: VC2685437

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate - 1219967-19-7

Specification

CAS No. 1219967-19-7
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name ethyl 3-amino-4-(4-hydroxypiperidin-1-yl)benzoate
Standard InChI InChI=1S/C14H20N2O3/c1-2-19-14(18)10-3-4-13(12(15)9-10)16-7-5-11(17)6-8-16/h3-4,9,11,17H,2,5-8,15H2,1H3
Standard InChI Key BDEOVLDXZQJDLY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N

Introduction

Chemical Identity and Properties

Structural Identification

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate is a substituted benzoate compound identified in chemical databases with the CAS registry number 1219967-19-7 . The compound contains a benzoate core with an ethyl ester group, an amino substituent at the 3-position, and a 4-hydroxy-1-piperidinyl group at the 4-position . This arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential biological activity.

The compound was first registered in chemical databases on March 8, 2012, with the most recent modification to its record occurring on February 22, 2025 . This indicates ongoing research interest in this particular molecular structure over more than a decade.

Physicochemical Properties

The physicochemical properties of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate provide insights into its potential behavior in biological systems and its pharmaceutical potential. Table 1 summarizes the key computed properties of this compound.

Table 1. Physicochemical Properties of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate

PropertyValueReference Method
Molecular Weight264.32 g/molComputed by PubChem 2.2
XLogP3-AA1.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass264.14739250 DaComputed by PubChem 2.2

The compound exhibits a moderate XLogP3-AA value of 1.5, suggesting a reasonable balance between hydrophilicity and lipophilicity . This property is particularly important for pharmaceutical applications as it influences membrane permeability and absorption in biological systems. The presence of two hydrogen bond donors and five hydrogen bond acceptors indicates potential for significant intermolecular interactions, which could be relevant for receptor binding and solubility characteristics .

Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate features several key functional groups that contribute to its chemical behavior. The benzoate core provides structural rigidity and aromaticity, while the amino group at the 3-position and the piperidinyl group at the 4-position create a specific electronic distribution that may influence its biological interactions . The hydroxyl group on the piperidine ring adds an additional point for hydrogen bonding, which could be significant for protein binding interactions.

The rotatable bond count of 4 suggests moderate conformational flexibility , which could be important for fitting into biological receptors or active sites of enzymes. This structural characteristic differentiates it from more rigid analogues and may influence its biological activity profile.

Comparison with Structural Analogues

Related Piperidinyl Benzoate Derivatives

Understanding the properties of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate can be enhanced by comparing it with structurally similar compounds. Two close analogues identified in the literature are Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate and Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate .

Table 2. Comparison of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate with Structural Analogues

PropertyEthyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoateEthyl 3-amino-4-(4-methyl-1-piperidinyl)benzoateEthyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate
Molecular Weight (g/mol)264.32262.35277.36
XLogP3-AA1.52.92.0
H-Bond Donors212
H-Bond Acceptors545
Rotatable Bonds445

The comparison reveals that replacing the hydroxyl group in our target compound with a methyl group (as in Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate) increases the lipophilicity significantly, as indicated by the higher XLogP3-AA value of 2.9 compared to 1.5 for the hydroxyl analogue . This modification also reduces the hydrogen bond donor capacity from 2 to 1 . These changes would likely alter the compound's solubility profile and potential for intermolecular interactions.

The alternative structural arrangement in Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate, where the piperidinyl connection is mediated through an amino linkage, results in a higher molecular weight and increased rotatable bond count . This structural modification could impart greater conformational flexibility, potentially influencing receptor binding characteristics.

Research Gaps and Future Directions

Proposed Research Directions

Future investigations of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate could productively focus on:

  • Development of efficient synthetic routes specific to this compound

  • Experimental determination of physicochemical properties

  • Screening for biological activities, particularly in antimicrobial and antitumor applications suggested by related structures

  • Systematic structure-activity relationship studies with closely related analogues

  • Investigation of binding interactions with potential biological targets

  • Assessment of pharmacokinetic properties and toxicological profiles

Such research would significantly enhance our understanding of this compound and clarify its potential applications in pharmaceutical development or other fields.

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